5-Bromo-2-fluoro-4-methylbenzonitrile
Overview
Description
5-Bromo-2-fluoro-4-methylbenzonitrile is an organic compound that belongs to the class of benzonitriles. It has the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a methyl group at the 4th position on the benzene ring, along with a nitrile group (-CN) attached to the benzene ring .
Preparation Methods
5-Bromo-2-fluoro-4-methylbenzonitrile can be synthesized through various synthetic routes. One common method involves the bromination of 2-fluoro-4-methylbenzonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-methylbenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-fluoro-4-methylbenzonitrile has found numerous applications in scientific research and industry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . In medicinal chemistry, it serves as a building block for the development of novel therapeutic agents . Additionally, it is used in the synthesis of organic materials and polymers with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific compound it is used to synthesize .
Comparison with Similar Compounds
5-Bromo-2-fluoro-4-methylbenzonitrile can be compared with other similar compounds such as:
2-Fluoro-5-methylbenzonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-2-fluoro-5-methylbenzonitrile: Has a different substitution pattern, which can influence its chemical properties and reactivity.
5-Bromo-2-fluorobenzonitrile: Lacks the methyl group, which can impact its steric and electronic properties.
These comparisons highlight the unique structural features of this compound and how they influence its chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPIMXBTXKQSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735149 | |
Record name | 5-Bromo-2-fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269493-45-9 | |
Record name | 5-Bromo-2-fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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